molecular formula C7H11F2N3 B2774933 ([1-(2,2-Difluoroethyl)-1H-imidazol-2-YL]methyl)(methyl)amine CAS No. 1554179-46-2

([1-(2,2-Difluoroethyl)-1H-imidazol-2-YL]methyl)(methyl)amine

Cat. No.: B2774933
CAS No.: 1554179-46-2
M. Wt: 175.183
InChI Key: SXNHAOYIFNEVJC-UHFFFAOYSA-N
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Description

This compound, also known as 1-(2,2-difluoroethyl)-1H-imidazol-2-amine, is a chemical with the CAS Number: 1700491-28-6 . It has a molecular weight of 147.13 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C5H7F2N3/c6-4(7)3-10-2-1-9-5(10)8/h1-2,4H,3H2,(H2,8,9) . This indicates that the compound contains 5 carbon atoms, 7 hydrogen atoms, 2 fluorine atoms, and 3 nitrogen atoms .


Physical and Chemical Properties Analysis

This compound is a powder that is highly soluble in water and other polar solvents . It has a storage temperature of -10°C .

Scientific Research Applications

Medicinal Chemistry and Therapeutic Applications

Imiquimod and its analogs, including compounds with similar structural features to the mentioned chemical, have been extensively studied for their immunomodulatory properties. These compounds activate the immune system through localized induction of cytokines such as IFN-α, -β, and various interleukins. Although the exact mechanisms remain under exploration, these compounds exhibit no inherent antiviral or antiproliferative activity in vitro. Their ability to stimulate onsite cytokine secretion in vivo suggests a potential for treating various cutaneous diseases, including genital warts, genital herpes, molluscum contagiosum, basal cell carcinoma, and psoriasis. Imiquimod, in particular, has been recognized as an innovative topical agent for these conditions due to its potent immune response modification and stimulation of cell-mediated immune responses (T. Syed, 2001).

Corrosion Inhibition

Imidazoline and its derivatives, which share a similar core structure with the compound of interest, are widely used as effective corrosion inhibitors. Their low toxicity, cost-effectiveness, and environmental friendliness make them suitable for industrial applications, particularly in the petroleum industry. The chemical structure, including a 5-membered heterocyclic ring and a pendant side chain or alkyl amine substituent, allows for effective adsorption onto metal surfaces, forming a protective hydrophobic film. This review highlights the chemical structures, synthesis processes, and performance evaluations of imidazoline inhibitors, underscoring their significance in corrosion inhibition research (Nipaporn Sriplai & K. Sombatmankhong, 2023).

Environmental Sciences

In the context of environmental protection, amine-functionalized sorbents, which could include derivatives of the specified compound, have been investigated for the removal of persistent pollutants such as perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water supplies. These sorbents utilize the combined effects of electrostatic interactions, hydrophobic interactions, and sorbent morphology for PFAS removal. This innovative approach provides a promising solution to control PFAS concentrations in municipal water and wastewater treatment processes, aligning with current technological advances for environmental remediation (M. Ateia et al., 2019).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for avoiding breathing dust/fume/gas/mist/vapours/spray (P261), washing thoroughly after handling (P264), and others .

Properties

IUPAC Name

1-[1-(2,2-difluoroethyl)imidazol-2-yl]-N-methylmethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11F2N3/c1-10-4-7-11-2-3-12(7)5-6(8)9/h2-3,6,10H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXNHAOYIFNEVJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCC1=NC=CN1CC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11F2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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